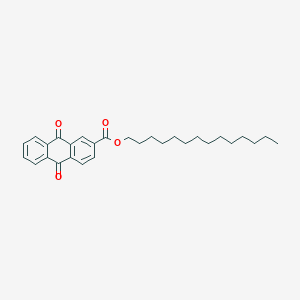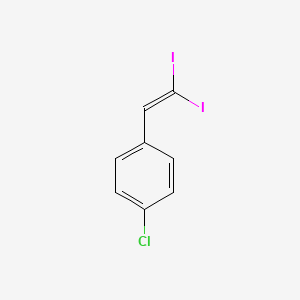
1-Chloro-4-(2,2-diiodoethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2,2-diiodoethenyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a diiodoethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2,2-diiodoethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene derivatives, where the benzene ring undergoes substitution with chlorine and diiodoethenyl groups under specific conditions. For instance, the reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(2,2-diiodoethenyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, such as halogens or nitro groups.
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the replacement of the chlorine or iodine atoms with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like FeCl3 or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) under elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the reagents used, the major products can include halogenated or nitrated benzene derivatives.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
1-Chloro-4-(2,2-diiodoethenyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2,2-diiodoethenyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.
Nucleophilic Substitution: The compound can undergo nucleophilic attack, leading to the replacement of halogen atoms with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting its chemical structure and reactivity.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(2,2-diiodoethenyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(2,2-dicyanoethenyl)benzene: Similar structure but with cyano groups instead of iodine atoms.
1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of a diiodoethenyl group.
1-Chloro-2,4-dinitrobenzene: Contains nitro groups instead of iodine atoms.
Propriétés
Numéro CAS |
97946-22-0 |
|---|---|
Formule moléculaire |
C8H5ClI2 |
Poids moléculaire |
390.39 g/mol |
Nom IUPAC |
1-chloro-4-(2,2-diiodoethenyl)benzene |
InChI |
InChI=1S/C8H5ClI2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H |
Clé InChI |
HZYXGJOCBOJUPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C(I)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


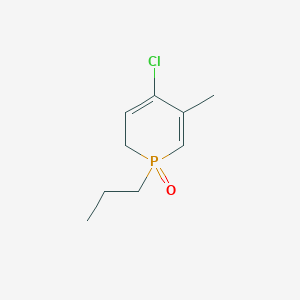
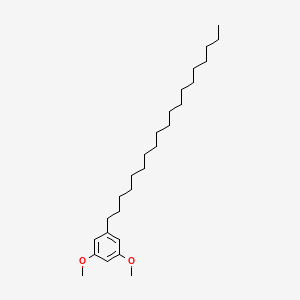
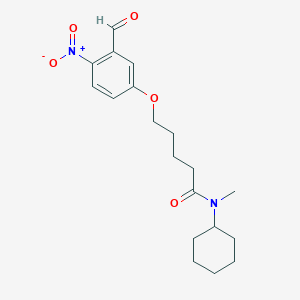


![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
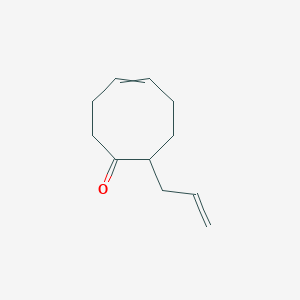
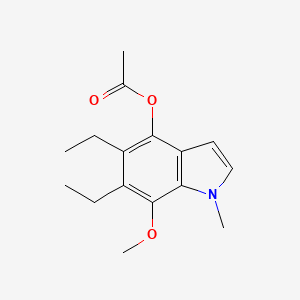
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
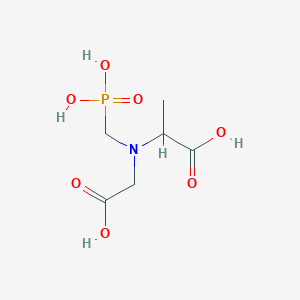
![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
